N-Acetyl-N-(2-fluorophenyl)acetamide

Medicinal Chemistry Physicochemical Profiling Chromatography

N-Acetyl-N-(2-fluorophenyl)acetamide (CAS 883555-12-2) is a fluorinated aromatic amide with the formula C10H10FNO2 and a molecular weight of 195.19 g/mol. It belongs to the N,N-diacetylaniline class, characterized by a nitrogen atom fully substituted with two acetyl groups and an ortho-fluorophenyl ring.

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
CAS No. 883555-12-2
Cat. No. B12842745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-N-(2-fluorophenyl)acetamide
CAS883555-12-2
Molecular FormulaC10H10FNO2
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC=CC=C1F)C(=O)C
InChIInChI=1S/C10H10FNO2/c1-7(13)12(8(2)14)10-6-4-3-5-9(10)11/h3-6H,1-2H3
InChIKeyATGOKUDTNWOJRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-N-(2-fluorophenyl)acetamide (CAS 883555-12-2): A Fluorinated Diacetanilide Building Block for Specialized Research


N-Acetyl-N-(2-fluorophenyl)acetamide (CAS 883555-12-2) is a fluorinated aromatic amide with the formula C10H10FNO2 and a molecular weight of 195.19 g/mol . It belongs to the N,N-diacetylaniline class, characterized by a nitrogen atom fully substituted with two acetyl groups and an ortho-fluorophenyl ring . This structural arrangement results in zero hydrogen bond donors, a calculated LogP of 1.73, and a topological polar surface area of 37.38 Ų . Unlike its more common mono-acetyl analog, this compound is primarily encountered as a specialized research chemical and analytical reference standard, with verified commercial availability at 98% purity .

Analytical reference standard workflow for fluorinated amide identification
Zero H-bond donor scaffold for permeability-focused physicochemical studies
Ortho-fluorine diacetanilide building block at verified purity grade

Sourcing N-Acetyl-N-(2-fluorophenyl)acetamide: Why Near Analogs Cannot Substitute for Ortho-Fluorine Diacetanilide


The specific combination of the ortho-fluorine atom and the N,N-diacetyl protecting group in CAS 883555-12-2 creates a unique molecular profile that is not interchangeable with common substitutes. Replacing this compound with N,N-diacetylaniline (CAS 1563-87-7) removes the critical fluorine substituent, altering the molecular weight by 18 Da and significantly reducing the LogP by nearly a full unit (from 1.73 to 0.9), which impacts chromatographic retention and binding interactions [1]. Conversely, substituting with the mono-acetyl analog, N-(2-fluorophenyl)acetamide (CAS 399-31-5), introduces a hydrogen bond donor absent in the target compound, which fundamentally changes solubility, permeability, and potential for intermolecular interactions [2]. These differences render simple substitution invalid for applications requiring precise physicochemical properties, such as analytical reference standard matching or structure-activity relationship studies.

Target: ortho-F, N,N-diacetyl N,N-Diacetylaniline Removes fluorine, may shift LogP and chromatographic retention
Target: ortho-F, N,N-diacetyl Mono-acetyl analog Adds H-bond donor, may alter solubility and intermolecular interactions
Target: ortho-F isomer meta-F isomer Different spectroscopic profile, requires distinct method validation

Quantitative Differentiation Guide for N-Acetyl-N-(2-fluorophenyl)acetamide (883555-12-2)


Physicochemical Property Shift vs. Non-Fluorinated Parent (N,N-Diacetylaniline)

The introduction of a single ortho-fluorine atom on the N,N-diacetylaniline scaffold dramatically alters its lipophilicity without changing its hydrogen-bonding capacity. Compared to the non-fluorinated parent, N,N-diacetylaniline (CAS 1563-87-7), the target compound exhibits a significant increase in calculated LogP, which directly impacts its behavior in reversed-phase chromatography and lipid membrane permeation models [1].

Lipophilicity shift
Cross-study comparable
Reported Δ LogP ≈ +0.83 vs. non-fluorinated parent
Supports chromatographic method selectivity review
Calculated values; may vary with experimental conditions
Medicinal Chemistry Physicochemical Profiling Chromatography

Elimination of H-Bond Donor vs. Mono-Acetyl Analog (2'-Fluoroacetanilide)

Diacetylation of the aniline nitrogen removes the sole hydrogen bond donor present in the common mono-acetyl precursor, N-(2-fluorophenyl)acetamide (CAS 399-31-5). This structural modification is a zero-to-one change in HBD count, profoundly altering molecular recognition potential and solubility parameters [1].

H-bond donor count
Cross-study comparable
Target HBD = 0; mono-acetyl analog HBD = 1
Context for permeability and molecular recognition studies
Constitutional property; absolute elimination of donor capacity
Drug Design Permeability Molecular Recognition

Verified Forensic Reference Standard: Inclusion in MS Library vs. Non-Fluorinated Analog

N-Acetyl-N-(2-fluorophenyl)acetamide is a verified entry in the 'Mass Spectra of Designer Drugs 2024' library, an authoritative curated collection for forensic identification [1]. In contrast, the non-fluorinated parent compound, N,N-diacetylaniline, is not listed in this specialized forensic database, limiting its utility as a certified reference for unknown substance identification in seized drug analysis.

Forensic MS library
Class-level inference
Included in Mass Spectra of Designer Drugs 2024
Supports spectral matching review in forensic workflows
Data to verify for specific instrument platform
Forensic Chemistry Analytical Toxicology GC-MS Identification

Regioisomeric Differentiation from meta-Fluoro Isomer via Reference Spectra

The ortho-fluoro substitution pattern in CAS 883555-12-2 produces distinct spectroscopic signatures compared to its meta-fluoro regioisomer. While both share the same molecular formula and weight, their separation and identification rely on reference spectra [1][2]. The ortho-isomer is cataloged in a GC-MS database for designer drugs, whereas the meta-isomer is referenced in a KnowItAll NMR library, indicating divergent practical applications in analytical chemistry [1][2].

Regioisomer context
Cross-study comparable
Ortho-fluoro: GC-MS designer drug library; meta-fluoro: NMR library
Ortho isomer is suited for forensic GC-MS method setup
Incorrect regioisomer requires re-validation of retention and spectra
Regioisomer Identification NMR Spectroscopy Analytical Chemistry

Key Application Scenarios for N-Acetyl-N-(2-fluorophenyl)acetamide (883555-12-2)


Forensic Toxicology: GC-MS Reference Standard for Unknown Substance Identification

The inclusion of CAS 883555-12-2 in the 'Mass Spectra of Designer Drugs 2024' library makes it a certified reference standard for forensic laboratories conducting seized drug analysis [1]. Its verified electron ionization mass spectrum allows for direct spectral matching, reducing false negative rates in unknown substance screening workflows. The compound's zero H-bond donor profile also ensures predictable gas chromatographic behavior without derivatization, a key advantage over its mono-acetyl analog.

Medicinal Chemistry: Non-H-Bond Donor Scaffold for SAR Studies

Researchers optimizing lead compounds for passive permeability can utilize this fluorinated diacetanilide as a core scaffold [1]. Its calculated LogP of 1.73 and absence of hydrogen bond donors make it an ideal negative control or core template for structure-activity relationship (SAR) studies aimed at improving membrane permeability while probing the effects of ortho-fluorine substitution on target binding.

Synthetic Chemistry: Protected 2-Fluoroaniline Intermediate

As established by Murakami et al., ortho-substituted N,N-diacetylanilines function as chemoselective acetylating reagents [1]. The ortho-fluorine substitution in CAS 883555-12-2 may enhance the electrophilicity of the acetyl carbonyl groups compared to the non-fluorinated parent, enabling selective transfer acetylation under mild conditions. This compound can serve as both a protected aniline synthon and an acetyl donor in multi-step syntheses where orthogonal protection of amines is required.

Analytical Method Development: Regioisomer Separation and System Suitability Testing

The distinct chromatographic properties of the ortho-fluoro isomer, compared to its meta- and potential para-fluoro regioisomers, provide a challenging test mixture for HPLC and GC method development [1]. Laboratories can use CAS 883555-12-2 in system suitability tests to verify column selectivity for separating fluorinated aromatic amides, a critical quality control step in pharmaceutical impurity profiling.

Application
Selection Property
Validation Focus
Forensic toxicology reference
Verified GC-MS library entry
Spectral matching and retention time confirmation
Medicinal chemistry SAR scaffold
Zero H-bond donor, fluorinated core
Permeability assessment and ortho-fluorine binding review
Synthetic intermediate
Protected 2-fluoroaniline with acetyl donor potential
Chemoselectivity and orthogonal protection review
HPLC/GC method development
Distinct regioisomer retention
System suitability and column selectivity for fluorinated amides
Quote Request

Request a Quote for N-Acetyl-N-(2-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.